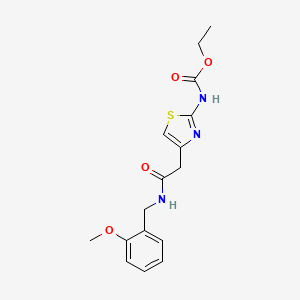

2-(4-(2-((2-甲氧基苄基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" is a chemical entity that appears to be related to various synthesized thiazole derivatives. Thiazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The papers provided discuss the synthesis and properties of related thiazole compounds, which can offer insights into the synthesis, structure, and potential applications of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with the methylation of 4-amino-2-hydroxybenzoic acid, followed by a series of reactions including thiocyanation, ethylation, and oxidation to achieve the final product with a total yield of 24.5% . Similarly, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates are synthesized from thiosemicarbazones, which are cyclized with ethyl bromopyruvate to yield the desired compounds . These methods demonstrate the complexity and multi-step nature of synthesizing thiazole derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized thiazole derivatives are confirmed using various spectroscopic techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) are commonly used to establish the chemical structure of the synthesized compounds . Additionally, high-resolution mass spectrometry (HRMS) and carbon-13 nuclear magnetic resonance (13C-NMR) are employed to confirm the structure of specific compounds, such as ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives are diverse and include methylation, thiocyanation, ethylation, and oxidation . The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates involves reactions with aromatic amines and monosubstituted hydrazines, showcasing the versatility of thiazole chemistry . Additionally, the synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis indicates the potential for efficient and high-yield reactions in thiazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The antimicrobial and antioxidant assays of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates reveal that certain derivatives exhibit promising antioxidant properties, which could be attributed to their structural motifs . The use of density functional theory (DFT) methods to study the electronic structure and properties of synthesized compounds further aids in understanding their reactivity and potential applications . Additionally, molecular docking methods predict the potential of synthesized compounds for antiviral targets, such as the Mpro protein of SARS-CoV-2, indicating the relevance of these compounds in drug discovery .

科学研究应用

化学合成和杂环化合物开发

2-(4-(2-((2-甲氧基苄基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸乙酯参与各种杂环化合物的合成,这些化合物对药物和材料科学的发展至关重要。例如,该化合物参与无废合成方法,利用铑催化的氧化偶联,生成具有潜在荧光性能的缩合杂环化合物,在材料科学中用于其固态荧光 (M. Shimizu、K. Hirano、T. Satoh、M. Miura,2009)。类似地,涉及 2-氨基-4-(2-乙氧基-2-氧代乙基)噻唑-5-羧酸乙酯的转化导致 5-取代 2-氨基-4-氧代-4,5-二氢噻唑并[5,4-c]吡啶-7-羧酸乙酯的开发,表明此类化合物在生成新型杂环骨架中的作用 (Alen Albreht、Uroš Uršič、J. Svete、B. Stanovnik,2009)。

抗菌和抗氧化应用

该化合物及其衍生物已在抗菌和抗氧化应用中显示出潜力。例如,基于类似化学结构的某些合成化合物对各种细菌和真菌物种表现出显着的抗菌活性,表明此类化合物在开发新型抗菌剂中的潜力 (K. Raghavendra、N. Renuka、Vivek H. Kameshwar、B. Srinivasan、K. Ajay Kumar、S. Shashikanth,2016)。此外,一些衍生物表现出显着的抗氧化性能,这对于对抗氧化应激相关疾病和保存药品和食品至关重要 (H. M. Vinusha、K. Shivaprasad、S. Chandan、M. Begum,2015)。

催化和环境应用

该化合物的衍生物已被探索其催化性能,特别是在伯醇和烃类的氧化中。这证明了此类化合物在工业催化中的潜力,为传统催化剂提供了更有效和更环保的替代品 (M. Ghorbanloo、Ali Maleki Alamooti,2017)。还研究了相关化合物的环境行为和光催化特性,表明这些化合物在理解和减轻环境污染中的重要性 (A. J. Li、Ziye Sang、Chi-Hang Chow、Japhet Cheuk-Fung Law、Ying Guo、K. Leung,2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-23-16(21)19-15-18-12(10-24-15)8-14(20)17-9-11-6-4-5-7-13(11)22-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCVSFRIXMZHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)